3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole

Description

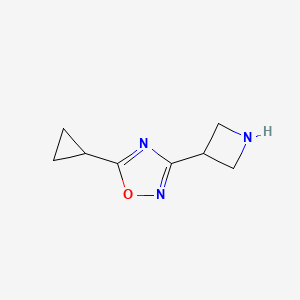

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an azetidine ring (a four-membered secondary amine) and at position 5 with a cyclopropyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to replace ester or amide functionalities . The cyclopropyl group contributes to lipophilicity and metabolic resistance, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name |

3-(azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-2-5(1)8-10-7(11-12-8)6-3-9-4-6/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBUWUREJMDQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with tubulin, a protein that is essential for cell division and intracellular transport. The interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting microtubule dynamics. It also influences cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, the inhibition of fatty acid synthase by this compound leads to reduced palmitate synthesis, which is critical for the survival of certain cancer cells. Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the colchicine-binding site on tubulin, which prevents tubulin polymerization and disrupts microtubule formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Additionally, the inhibition of fatty acid synthase by this compound involves binding to the enzyme’s active site, thereby blocking its catalytic activity and reducing lipid biosynthesis. These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies are needed to further elucidate the long-term effects and potential toxicity of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid synthase, influencing lipid metabolism. The compound’s metabolism also involves phase I and phase II biotransformation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, indicating its potential for treating central nervous system disorders. Additionally, its distribution within tissues is influenced by factors such as lipid solubility and protein binding affinity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular distribution is critical for its biological activity and therapeutic potential.

Biological Activity

3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H11N3O. Its structure features a five-membered oxadiazole ring fused with an azetidine moiety and a cyclopropyl group. The compound's unique configuration contributes to its biological properties.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities. The following sections detail specific activities related to the compound .

Antimicrobial Activity

- Mechanism : Oxadiazole derivatives have been shown to exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

-

Case Studies :

- A study highlighted the activity of oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating effectiveness in both drug-sensitive and resistant strains .

- Another investigation reported that certain substituted oxadiazoles exhibited MIC values as low as 1.56 µg/mL against Staphylococcus aureus, showcasing their potential as antibacterial agents .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 4–8 | |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | S. aureus | 1.56 |

Antitumor Activity

Research has indicated that oxadiazole derivatives may possess antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Mechanism : The antitumor activity is often attributed to the inhibition of specific enzymes involved in cell proliferation or the induction of oxidative stress within cancer cells.

- Case Studies :

Other Pharmacological Activities

Beyond antimicrobial and antitumor effects, oxadiazoles have been explored for additional pharmacological properties:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole is . Its structure comprises an azetidine ring and a cyclopropyl group attached to the oxadiazole moiety. The compound's unique configuration contributes to its biological activity and stability in different environments.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives similar to this compound have been tested for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Recent investigations have suggested that oxadiazole derivatives possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures to this compound can inhibit the proliferation of various cancer cell lines . Further research is needed to elucidate specific pathways involved.

3. Neurological Applications

There is emerging interest in the neuroprotective effects of oxadiazole derivatives. Preliminary studies indicate that these compounds may offer neuroprotection in models of neurodegenerative diseases by modulating oxidative stress and inflammation . This potential application warrants further exploration through clinical trials.

Agricultural Applications

1. Pesticidal Activity

Compounds featuring the oxadiazole structure have been explored for their pesticidal properties. Research has indicated that such compounds can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides. The specific activity of this compound against agricultural pests remains to be thoroughly investigated but shows promise based on related compounds .

Materials Science Applications

1. Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Polymers containing oxadiazoles exhibit improved resistance to thermal degradation and can be utilized in high-performance materials . The potential use of this compound in developing new polymer composites is an area for future research.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole, the following table compares it with structurally related 1,2,4-oxadiazole derivatives:

Key Observations:

Substituent Position and Activity : The placement of azetidine and cyclopropyl groups significantly impacts biological activity. For example, positional isomerism (e.g., azetidine at position 3 vs. 5) alters steric interactions with target proteins, as seen in the differing toxicity profiles .

Functional Group Effects :

- Chloromethyl Group : Enhances reactivity for cross-coupling or nucleophilic substitution reactions, making it valuable in synthesis .

- Azetidine vs. Azetidinylmethyl : The direct attachment of azetidine (vs. a methylene-linked derivative) may reduce conformational flexibility, improving target selectivity .

- Cyclopropyl Group : Provides metabolic stability by resisting oxidative degradation, a common advantage in pharmacokinetics .

Biological Relevance : 1,2,4-Oxadiazoles are frequently explored for anticancer, antimicrobial, and anti-inflammatory applications. Derivatives with azetidine moieties, such as the target compound, are hypothesized to interact with enzymes like kinases or proteases due to their hydrogen-bonding capacity .

Research Findings:

- Synthetic Utility : The chloromethyl derivative (CAS: 959237-80-0) is a key intermediate for synthesizing more complex oxadiazoles, including those with azetidine substituents .

- Toxicity Considerations: The positional isomer 5-(Azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS: 1350988-93-0) has noted hazards (H302: harmful if swallowed), emphasizing the need for structural optimization .

- Biological Potential: Analogues like 3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole demonstrate enhanced lipophilicity, which could improve blood-brain barrier penetration for CNS-targeted therapies .

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

- This classical method involves the heterocyclization of amidoximes with carboxylic acid derivatives such as acid chlorides, esters, or anhydrides.

- The reaction proceeds via nucleophilic attack of the amidoxime on the activated carboxylic acid derivative, followed by cyclization to form the oxadiazole ring.

- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency.

- Coupling reagents like EDC, DCC, CDI, TBTU, or T3P can activate carboxylic acids to facilitate the reaction.

- Despite its simplicity, this method can suffer from moderate to low yields and purification challenges due to harsh reaction conditions and side-product formation.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

- This alternative approach involves the cycloaddition of nitrile oxides to nitriles to form the 1,2,4-oxadiazole ring.

- Challenges include the low reactivity of the nitrile triple bond and side reactions such as nitrile oxide dimerization leading to undesired oxadiazole oxides.

- Catalysis by platinum(IV) complexes has been reported to improve the reaction under mild conditions, but issues with solubility, catalyst cost, and yields remain.

Recent Advances: One-Pot Synthesis Using Superbases

- A novel one-pot method uses amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium (NaOH/DMSO) at room temperature.

- This approach allows for the preparation of 3,5-disubstituted 1,2,4-oxadiazoles with a broad substrate scope.

- Reaction times range from 4 to 24 hours, with yields varying from poor to excellent (11–90%).

- The method benefits from mild conditions and straightforward purification but may require optimization for specific substrates.

Specific Synthetic Routes for this compound

The synthesis of this compound generally involves multi-step procedures integrating azetidine derivatives with cyclopropyl and oxadiazole precursors. The key steps are:

Preparation of Amidoxime Intermediate

- The azetidine moiety is introduced by synthesizing an azetidin-3-yl amidoxime intermediate.

- This can be achieved by reacting azetidine derivatives with hydroxylamine or related reagents to form the amidoxime functional group necessary for cyclization.

Formation of the Oxadiazole Ring

- The amidoxime intermediate is then reacted with a cyclopropyl-containing carboxylic acid derivative (e.g., acid chloride or ester).

- Activation of the carboxylic acid derivative is essential, often via acid chlorides or coupling reagents, to facilitate the cyclization to the 1,2,4-oxadiazole ring.

- Reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.

Purification and Characterization

- The final compound is isolated typically by recrystallization or chromatographic methods.

- Characterization includes confirming the structure through spectroscopic methods (NMR, IR, MS) and assessing purity.

Comparative Data Table of Preparation Methods for 1,2,4-Oxadiazoles (Including this compound)

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acid Chloride | Amidoxime, Acid Chloride, TBAF/Pyridine | Room temp or reflux | 40–80 | Simple, well-established | Harsh conditions, purification issues |

| Amidoxime + Ester + Coupling Reagents | Amidoxime, Methyl/Ethyl Ester, EDC/DCC/CDI | Mild to moderate temp | 30–70 | Mild conditions, broad substrate scope | Moderate yields, longer reaction time |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile, Pt(IV) catalyst | Mild, Pt(IV) catalysis | 20–50 | Mild conditions | Expensive catalyst, side reactions |

| One-Pot Superbase Method | Amidoxime, Ester, NaOH/DMSO | Room temp, 4–24 h | 11–90 | Mild, simple purification | Variable yields, longer reaction time |

Note: Specific yields for this compound may vary depending on substrate and conditions.

Research Findings and Optimization Notes

- The amidoxime-carboxylic acid derivative cyclization remains the most practical approach for synthesizing this compound due to the availability of starting materials and established protocols.

- Use of coupling reagents such as EDC or DCC improves activation of carboxylic acids, increasing cyclization efficiency.

- The one-pot superbase method offers a promising alternative with milder conditions and simpler purification but requires optimization for reaction time and yield.

- Control of reaction parameters such as solvent choice, temperature, and pH is critical to minimize side reactions and maximize product purity.

- The incorporation of the azetidine ring requires careful handling due to its conformational flexibility and potential sensitivity under reaction conditions.

- No direct photocatalytic or oxidative cyclization methods have been reported specifically for this compound, but such methods have been effective for related oxadiazole derivatives and may be explored in future research.

Q & A

Q. What are the optimal synthetic routes for 3-(Azetidin-3-yl)-5-cyclopropyl-1,2,4-oxadiazole, and how can purity be validated?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with cyclopropane-containing precursors. A validated approach includes:

- Hydrazide intermediate formation : Reacting carbazole derivatives with chloroacetyl chloride to form esters, followed by hydrazine hydrate treatment to yield hydrazides .

- Cyclization : Using acetic anhydride or superacids (e.g., CFSOH) to facilitate 1,2,4-oxadiazole ring closure .

- Purity validation : Thin-layer chromatography (TLC) for preliminary assessment, followed by elemental analysis and spectroscopic confirmation (IR, H/C NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm) .

- NMR spectroscopy : H NMR confirms cyclopropane protons (δ 0.5–1.5 ppm) and azetidine ring protons (δ 2.5–3.5 ppm). C NMR resolves oxadiazole carbons (C-2 at ~165 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation .

- Emergency measures : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention and provide SDS documentation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substituents in oxadiazole ring formation?

- Methodological Answer : Regioselectivity is controlled by:

- Base catalysis : Tertiary amines (e.g., TEA) promote second-order pathways, favoring specific intermediates .

- Superacid media : CFSOH enhances electrophilic activation, directing substituents to the 5-position of the oxadiazole ring .

- Temperature : Lower temperatures (–70°C) in NaNH-NH systems minimize side reactions during cyclopropane integration .

Q. What computational or crystallographic methods are suitable for analyzing tautomerism or conformational flexibility?

- Methodological Answer :

- X-ray crystallography : SHELX software refines high-resolution data to resolve tautomeric forms (e.g., keto-enol equilibria) .

- DFT calculations : Predict stability of tautomers (e.g., 5-hydroxy-1,2,4-oxadiazole favoring keto forms) and hydrogen-bonding patterns in solvents like acetone .

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 assays) and bioavailability to explain in vitro-in vivo discrepancies .

- Structural analogs : Compare activity of 3-(azetidin-3-yl) derivatives with piperidine or pyrrolidine variants to isolate azetidine-specific effects .

Q. What strategies address low yields in cyclopropane-containing oxadiazole synthesis?

- Methodological Answer :

- Optimized dehydrohalogenation : Use NaNH in liquid ammonia at –70°C to minimize oligomerization during cyclopropane ring formation .

- Protecting groups : Temporarily shield azetidine amines with Boc groups to prevent side reactions .

Q. How does the azetidine ring affect pharmacological properties compared to other N-heterocycles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.